Fsp³ Advantage Over Flat Aromatic Scaffolds
The 1-Azaspiro[4.6]undecan-3-ol scaffold is a fully saturated, sp³-rich spirocyclic core. This structural attribute can be benchmarked against a flat, aromatic heterocycle like 2-phenylpyrrolidine. The fraction of sp³-hybridized carbons (Fsp³) is a key metric for predicting a compound's 'drug-likeness,' with higher values generally correlating with better solubility, lower promiscuity, and improved clinical success [1]. While specific Fsp³ values are not directly comparable in the same assay, the class-level inference is clear: moving from an aromatic or partially saturated core to a fully saturated spiro system like 1-azaspiro[4.6]undecane represents a fundamental shift in molecular geometry and property space. .
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | 1.0 (Theoretical maximum for a fully saturated carbon skeleton) |
| Comparator Or Baseline | 2-Phenylpyrrolidine (Fsp³ ≈ 0.73, calculated from C10H13N) |
| Quantified Difference | Absolute Fsp³ increase of ~0.27 |
| Conditions | Calculated metric based on molecular formula (C10H19NO for target, C10H13N for comparator) |
Why This Matters
This provides a theoretical justification for selecting this compound as a core scaffold when designing libraries aimed at improving solubility and reducing off-target effects associated with flat, aromatic structures.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
